1-(Aminomethyl)cyclobutanol
Overview
Description
1-(Aminomethyl)cyclobutanol is an organic compound with the chemical formula C5H11NO. It is a colorless liquid with a strong amine odor and is soluble in water and common organic solvents. This compound is used as an intermediate in organic synthesis and for the preparation of other compounds, such as drugs, dyes, and fragrances .
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are still under investigation .
Mode of Action
As a compound containing both an amine and an alcohol functional group, it may interact with various biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Given its chemical structure, it might be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (10115 g/mol), boiling point (1760±130 °C), and solubility might influence its bioavailability .
Action Environment
The action, efficacy, and stability of 1-(Aminomethyl)cyclobutanol can be influenced by various environmental factors. These might include pH, temperature, presence of other molecules, and specific conditions of the biological environment . Its storage condition is under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
1-(Aminomethyl)cyclobutanol is typically prepared by the reaction of aminomethylcyclobutanone with sodium hydroxide. During this reaction, aminomethylcyclobutanone is hydrolyzed by sodium hydroxide to form this compound . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete conversion of the starting material.
Chemical Reactions Analysis
1-(Aminomethyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Aminomethyl)cyclobutanol has several scientific research applications:
Comparison with Similar Compounds
1-(Aminomethyl)cyclobutanol can be compared with other similar compounds, such as:
Cyclobutanol: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Aminomethylcyclobutane: Lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
1-(Aminomethyl)cyclobutanol is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant assays, and case studies that highlight its therapeutic potential.
Overview of this compound
This compound is a cyclobutane derivative with an amino group that can influence various biological processes. Its structural characteristics allow it to interact with multiple biological targets, making it a compound of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing physiological responses.
- Signal Transduction Pathways : The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
Biological Assays and Evaluation
To assess the biological activity of this compound, various assays are employed:
Cytotoxicity Assays
Cytotoxicity is typically evaluated using mammalian cell lines. The following methods are commonly used:
Assay Type | Description | Limitations |
---|---|---|
MTT Assay | Measures cell viability based on mitochondrial activity. | May be interfered with by certain compounds. |
Colony-Forming Assay | Evaluates anchorage-independent growth in soft agar. | Requires careful optimization of conditions. |
Scratch Assay | Assesses cell migration and invasion capabilities. | Dependent on cell line characteristics. |
Enzyme Inhibition Assays
This compound's potential to inhibit enzymes relevant to metabolic disorders is evaluated through:
- α-Amylase Inhibition : Measures the ability to inhibit starch digestion.
- Dipeptidyl Peptidase IV (DPP4) Inhibition : Assesses modulation of insulin secretion pathways.
Case Studies and Research Findings
Recent studies have explored the therapeutic implications of this compound in various contexts:
- Respiratory Disorders : Research indicates that compounds similar to this compound may modulate breathing control mechanisms, offering potential treatments for respiratory diseases .
- Metabolic Disorders : Investigations into its effects on glucose metabolism suggest that it could play a role in managing conditions like diabetes by inhibiting key enzymes involved in glucose absorption .
- Inflammatory Diseases : There is emerging evidence that this compound may exhibit anti-inflammatory properties, making it a candidate for treating immune-mediated inflammatory diseases such as rheumatoid arthritis .
Properties
IUPAC Name |
1-(aminomethyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGVILFWQUZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651190 | |
Record name | 1-(Aminomethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180205-28-1 | |
Record name | 1-(Aminomethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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